molecular formula C12H12N2O B185669 2-(Naphthalen-2-yl)acetohydrazide CAS No. 57676-55-8

2-(Naphthalen-2-yl)acetohydrazide

Cat. No.: B185669
CAS No.: 57676-55-8
M. Wt: 200.24 g/mol
InChI Key: DDSJXLAYUZQBAU-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)acetohydrazide is a hydrazide derivative that serves as a versatile reagent in medicinal chemistry and pharmaceutical research . Its unique naphthalene ring structure is exploited in the synthesis of novel compounds for various therapeutic areas . Significant research explores its role as a key precursor for metallo-β-lactamase (MBL) inhibitors, which are crucial in addressing antibiotic resistance in Gram-negative bacteria . Studies have shown that derivatives of this compound can act as broad-spectrum inhibitors of VIM-type enzymes, potentiating the effect of carbapenem antibiotics on resistant strains of Klebsiella pneumoniae . Beyond antimicrobial applications, this reagent is also being investigated for its potential in cancer treatment research, where its structure may interact with biological targets relevant to cancer cell proliferation . Additional research avenues include the development of pesticidal agents and the exploration of potential applications for neurological disorders . The compound provides a critical building block for developing new therapeutic strategies against pressing global health challenges.

Properties

IUPAC Name

2-naphthalen-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-14-12(15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSJXLAYUZQBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292629
Record name 2-(2-naphthyl)acetohydrazide
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57676-55-8
Record name 2-Naphthaleneacetic acid, hydrazide
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Record name NSC 84242
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Record name NSC84242
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Record name 2-(2-naphthyl)acetohydrazide
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Preparation Methods

Standard Reflux Procedure

A mixture of ethyl 2-(naphthalen-2-yloxy)acetate (1 eq) and hydrazine hydrate (5 eq) in absolute ethanol is refluxed for 18–24 hours . The reaction progress is monitored via TLC (CH₂Cl₂/MeOH 95:5). Post-reflux, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from methanol or dimethylformamide (DMF), yielding 98% pure 2-(naphthalen-2-yl)acetohydrazide .

Key Parameters:

  • Solvent : Ethanol (5 mL/mmol)

  • Temperature : Reflux (~78°C)

  • Workup : Filtration, washing with cold ethanol, recrystallization from DMF.

Optimized Short-Duration Synthesis

Recent modifications reduced reflux time to 2 hours by employing ethyl 2-cyano-3-ethoxyacrylate as an intermediate. A mixture of ethyl 2-cyano-3-ethoxyacrylate (0.34 g, 2.0 mmol) and 2-(naphthalen-2-yloxy)acetohydrazide (0.43 g, 2.0 mmol) in dry ethanol (10 mL) yielded 76% after recrystallization. This approach avoids prolonged heating, minimizing side reactions.

Alternative Synthetic Pathways

Mechanochemical Activation

While mechanochemical methods (e.g., ball milling) are emerging for related naphthalenediimides, their application to this compound remains unexplored. Potential advantages include solvent-free conditions and reduced reaction times, but scalability challenges persist.

Acid Hydrazide Derivatives via Acetylation

Hydrazide derivatives are synthesized by reacting this compound with monosaccharides (e.g., D-glucose) in ethanol, followed by acetylation using acetic anhydride/pyridine. This yields acetylated sugar hydrazones (78–83% yield), though this route diverges from the parent compound’s preparation.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and crystallographic analyses:

Spectroscopic Confirmation

  • IR Spectroscopy :

    • N–H stretch: 3455 cm⁻¹

    • C=O stretch: 1682 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • Naphthyl protons: δ 7.39–8.24 (m, aromatic H)

    • Hydrazide NH₂: δ 9.53 (s, 1H)

Crystallographic Data

The title compound crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded helical arrangements (Fig. 1–2). Key bond lengths include:

  • N–O: 1.227 Å

  • C–O: 1.363 Å

Comparative Analysis of Methods

MethodConditionsYieldTimePurity
Standard RefluxEthanol, reflux, 24 h98%24 hHigh (TLC)
Short RefluxEthanol, reflux, 2 h76%2 hCrystalline
Acetylated DerivativesAcetic anhydride, rt78–83%8 hModerate

Key Observations :

  • Prolonged reflux (24 h) maximizes yield but risks decomposition.

  • Intermediate use (e.g., ethyl 2-cyano-3-ethoxyacrylate) shortens reaction time but requires additional synthesis steps.

Challenges and Optimization Opportunities

  • Solvent Selection : Ethanol is preferred for solubility and safety, but DMF improves recrystallization efficiency.

  • Catalyst Use : Unreported in current methods; potential for acid/base catalysts to accelerate hydrazinolysis.

  • Green Chemistry : Solvent-free or aqueous-phase synthesis remains uninvestigated.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl acetic acid derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthyl acetic acid derivatives.

    Reduction: Various hydrazine derivatives.

    Substitution: Compounds with different functional groups replacing the hydrazide group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(Naphthalen-2-yl)acetohydrazide and its metal complexes. For instance, one study demonstrated that the hydrazide ligand exhibited selective anticancer activity against breast and colon cancer cell lines. The study utilized lactate dehydrogenase (LDH) assays to evaluate cytotoxicity, revealing promising results for further development as an anticancer drug .

Table 1: Anticancer Activity of this compound

CompoundCancer TypeIC50 Value (µM)Reference
This compoundBreast Cancer15.5
This compoundColon Cancer12.3

Coordination Chemistry

Synthesis of Metal Complexes

The compound has been utilized as a ligand in the synthesis of metal complexes, enhancing their biological activity. Various transition metal complexes (e.g., Co(II), Ni(II), Cu(II)) have been synthesized using this compound, which showed increased antimicrobial activity compared to the free ligand. These complexes were characterized using techniques such as UV-vis spectroscopy and NMR, confirming their structural integrity and potential for therapeutic use .

Table 2: Antimicrobial Activity of Metal Complexes Derived from this compound

Metal ComplexBacterial StrainZone of Inhibition (mm)Reference
Cu(II) ComplexE. coli18
Cd(II) ComplexS. aureus20

Corrosion Inhibition

Electrochemical Studies

Another significant application of this compound is its use as a corrosion inhibitor for mild steel in saline environments. Electrochemical impedance spectroscopy (EIS) tests have shown that the compound effectively reduces corrosion rates when added to a saline solution, indicating its potential as a protective agent in industrial applications .

Table 3: Corrosion Inhibition Efficiency of this compound

Concentration (M)Corrosion Rate (mmpy)Inhibition Efficiency (%)Reference
1 × 10^-30.7582
5 × 10^-41.2065

Material Science Applications

Electroluminescent Devices

The compound has also been explored as a precursor in the synthesis of electroluminescent materials. Its derivatives have shown promise in electronic applications due to their semiconducting properties and fluorescence characteristics, making them suitable for use in devices like OLEDs (Organic Light Emitting Diodes) .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)acetohydrazide involves its interaction with biological molecules such as DNA and proteins. It can bind to the major groove of DNA, affecting its replication and transcription processes . The compound’s hydrazide group is also reactive, allowing it to form covalent bonds with various biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetohydrazide Derivatives

Compound Name Core Structure Modifications Key Functional Groups Molecular Weight (g/mol) Reference
2-(Naphthalen-2-yl)acetohydrazide Naphthalen-2-yl group C=O, NH-NH₂ 214.25
2-(2-Phenoxyphenyl)acetohydrazide Phenoxyphenyl substitution C=O, NH-NH₂, ether linkage 256.29
2-(Benzimidazol-1-yl)acetohydrazide Benzimidazole ring C=O, NH-NH₂, heteroaromatic system 204.23
2-(Coumarin-4-yloxy)acetohydrazide Coumarin-4-yloxy group C=O, NH-NH₂, lactone 276.25
2-((3-Cyano-4-aryl-pyridin-2-yl)oxy)acetohydrazide Pyridine core with cyano and aryl groups C=O, NH-NH₂, nitrile, pyridine 350–400 (varies)

Key Observations :

  • Ether or heterocyclic linkages (e.g., coumarin, pyridine) modulate electronic properties and solubility .

Key Observations :

  • This compound metal complexes exhibit marked anticancer activity, with cobalt and copper complexes showing >60% inhibition in hepatocellular carcinoma (HepG2) models .
  • Benzimidazole derivatives (e.g., (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide) demonstrate superior α-glucosidase inhibition compared to naphthalenyl analogs, likely due to additional hydrogen-bonding motifs .
  • Pyridine-based derivatives (e.g., 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide) show enhanced anticancer activity through dual kinase inhibition and DNA intercalation .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Property This compound 2-(Coumarin-4-yloxy)acetohydrazide 2-(Benzimidazol-1-yl)acetohydrazide
LogP (Predicted) 3.2 2.8 2.1
Water Solubility Low Moderate Moderate
Melting Point 199–203°C 180–185°C 210–215°C
Hydrogen Bond Donors 2 3 2

Key Observations :

  • Coumarin derivatives exhibit better solubility due to polar lactone and hydroxyl groups .

Biological Activity

2-(Naphthalen-2-yl)acetohydrazide is an organic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The compound this compound features a naphthalene moiety linked to an acetohydrazide group. Its molecular formula is C12H11N3OC_{12}H_{11}N_{3}O with a molecular weight of approximately 200.24 g/mol. The presence of both hydrophobic (naphthalene) and polar (acetohydrazide) regions contributes to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, demonstrating its efficacy against various cancer cell lines. The compound has shown the ability to induce apoptosis, making it a promising candidate for cancer therapy. For instance, investigations revealed significant cytotoxicity against human cancer cell lines, including:

Cell LineIC50 Value (µM)
HeLa5.5
A5494.7
MCF-76.3

These values indicate that this compound exhibits strong antiproliferative effects, particularly in lung and cervical cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial and antifungal properties, with notable effectiveness against:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These findings suggest that the compound could be developed into novel antimicrobial agents .

Insecticidal Properties

Another area of interest is the insecticidal activity of this compound. Research indicates that it is effective against specific insect groups, particularly lepidopteran larvae and coleopterans. This property positions the compound as a potential candidate for environmentally friendly insecticides, offering targeted action with reduced non-target impact compared to traditional pesticides.

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : It has shown binding affinity to certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

These interactions lead to significant biological responses, making it a subject of interest in medicinal chemistry .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including refluxing naphthalene derivatives with hydrazine hydrate. Various derivatives have also been synthesized to enhance its bioactivity:

Derivative NameBiological Activity
N-(Naphthalen-1-yl)acetohydrazideAntitumor
N'-(Naphthalen-2-yloxy)acetohydrazideAntimicrobial

These derivatives exhibit modified biological activities, allowing for tailored applications in drug development .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

  • Cancer Cell Studies : In vitro studies involving various cancer cell lines have consistently reported low IC50 values, indicating potent anticancer activity.
  • Antimicrobial Testing : Comparative studies against standard antibiotics have shown that the compound exhibits comparable or superior activity against certain bacterial strains.
  • Insect Bioassays : Field trials demonstrate effective pest control with minimal environmental impact when applied as an insecticide.

Q & A

Q. What are the standard synthetic protocols for 2-(Naphthalen-2-yl)acetohydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with condensation of naphthalene derivatives with hydrazine hydrate. Key intermediates are formed under controlled conditions (e.g., refluxing in ethanol or propan-2-ol for 3–6 hours). Characterization relies on Thin Layer Chromatography (TLC) to monitor reaction progress, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) to verify molecular weights. For example, hydrazide intermediates are often isolated via recrystallization from methanol or ethanol .

Q. How is the purity and structural integrity of this compound confirmed during synthesis?

Purity is assessed via melting point analysis and HPLC , while structural validation employs ¹H/¹³C NMR to confirm functional groups (e.g., hydrazide NH peaks at δ 9–10 ppm) and Fourier-Transform Infrared Spectroscopy (FT-IR) to detect carbonyl (C=O) stretches near 1650 cm⁻¹. Elemental analysis (CHNS) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation in hydrazide derivatives?

Byproduct suppression requires precise control of solvent polarity (e.g., using acetic acid for Schiff base formation), temperature gradients (reflux vs. room temperature), and molar ratios (e.g., 1:1 aldehyde-to-hydrazide). Kinetic studies via HPLC-MS or in-situ IR help identify side reactions, such as over-condensation or oxidation .

Q. What statistical and experimental strategies resolve contradictions in biological activity data across studies?

Contradictions arise from variability in assay conditions (e.g., cell lines, HAV strain differences). Robust resolution involves dose-response curves (IC₅₀ comparisons), one-way ANOVA with Tukey post-hoc tests (for in vivo data), and reproducibility checks across ≥3 independent replicates. Meta-analyses of structural analogs (e.g., bromo vs. methoxy substituents) clarify structure-activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for specific biological targets?

SAR-driven design focuses on electron-withdrawing substituents (e.g., nitro groups) to enhance electrophilicity at the hydrazide moiety, improving enzyme inhibition. Computational tools (e.g., molecular docking with AutoDock Vina ) predict binding affinities to targets like HAV proteases. For example, 4-chlorophenyl derivatives show enhanced antiviral activity (IC₅₀ = 8.5 µg/mL) due to hydrophobic interactions .

Q. What are the best practices for crystallographic analysis of this compound derivatives using SHELX?

High-resolution single-crystal X-ray diffraction data (≤0.8 Å) should be collected at low temperatures (100 K) to minimize thermal motion. SHELXL refinement employs anisotropic displacement parameters for non-H atoms, while SHELXS solves phases via Patterson methods. Validate hydrogen bonding (e.g., N–H⋯O) using Hirshfeld surface analysis .

Q. What methodologies are used to analyze thermal stability and decomposition pathways of hydrazide derivatives?

Simultaneous Thermal Analysis (STA) combines TGA and DSC to study melting points, pyrolysis (200–400°C), and oxidative decomposition. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile degradation products (e.g., CO₂, NH₃). Kinetic parameters (activation energy via Flynn-Wall-Ozawa method) predict shelf-life under accelerated aging conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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